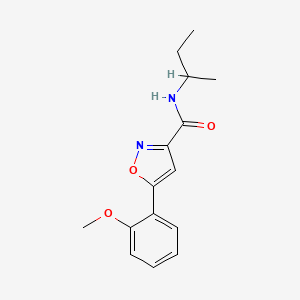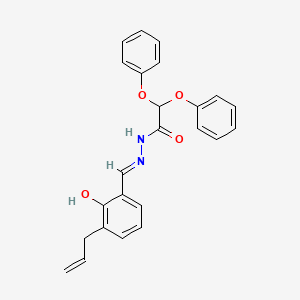![molecular formula C18H18N4OS B6087367 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6087367.png)
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone, also known as MTMQ, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MTMQ belongs to the class of quinazolinone compounds and has been shown to possess a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its wide range of potential therapeutic applications. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-cancer, anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal properties, making it a versatile compound for scientific research. However, one limitation of using 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone.
Future Directions
There are several future directions for research on 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in combination therapy with other anti-cancer drugs. Additionally, further studies are needed to determine the safe dosage and potential side effects of 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone. Overall, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone is a promising compound for scientific research with potential therapeutic applications in various fields of medicine.
Synthesis Methods
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 2-aminobenzimidazole. The intermediate is then reacted with methyl iodide to form 4-methyl-2-(methylthio)benzimidazole. The final step involves the reaction of 4-methyl-2-(methylthio)benzimidazole with 2-chloroacetaldehyde under basic conditions to form 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone.
Scientific Research Applications
2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone has been shown to possess anti-bacterial and anti-fungal properties.
properties
IUPAC Name |
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-12-6-2-4-8-14(12)21-18(19-11)24-10-16-20-15-9-5-3-7-13(15)17(23)22-16/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCKRMQTJMWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B6087292.png)
![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)
![N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6087335.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6087353.png)
![N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6087360.png)

![3,5-dimethyl-7-(4-methyl-1-piperidinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6087380.png)
![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)
![2-{2-[(4-ethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6087400.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B6087404.png)